(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Physical Chemistry Regioisomerism Analytical Reference Standards

The 4-nitro isomer of phthalimidoacetic acid is essential for Gabriel-Colman rearrangement; the 3-nitro isomer fails. This product ensures regiochemical fidelity (m.p. 213.5-214.2 °C). • 96% synthetic yield; carboxylic acid ready for coupling. • Enables 7-nitro-4-hydroxy-3-carbomethoxy-1(2H)-isoquinolone synthesis. • ≥95% purity; bulk quantities available.

Molecular Formula C10H6N2O6
Molecular Weight 250.16 g/mol
CAS No. 15784-35-7
Cat. No. B098929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
CAS15784-35-7
Synonyms(S)-2-((S)-3-Carboxymethyl-2-oxo-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)- succinic acid
Molecular FormulaC10H6N2O6
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
InChIInChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14)
InChIKeyVEVGTTUIMHJYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophthalimidoacetic Acid: Chemical Overview


(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, also designated as 4-nitrophthalimidoacetic acid or 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid, is a nitro-substituted isoindolone-acetic acid derivative with the molecular formula C10H6N2O6 and a molecular weight of 250.16 g/mol [1]. The compound is a member of the N-substituted nitrophthalimide class and features a 4-nitro substituent on the phthalimide core and a carboxymethyl group at the nitrogen position, imparting distinctive reactivity and physicochemical properties . It is commercially available as a research chemical, typically in purities of 95% or greater, and is utilized as a key intermediate in cyclization studies, electrophilic substitution reactions, and the synthesis of heterocyclic systems and chromophores [2].

Key intermediate for heterocycle synthesis, including isoquinolones via Gabriel-Colman rearrangement.
Carboxylic acid handle enables amide coupling, esterification and metal-coordination chemistry.
4-Nitro regioisomer with distinct reactivity; not interchangeable with 3-nitro analog.

Differentiation from Generic Phthalimides


Generic substitution within the N-substituted nitrophthalimide family is not feasible due to critical variations in regioisomerism, functional group presence, and consequent reactivity. The 4-nitro substitution pattern on the aromatic ring of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is not interchangeable with the 3-nitro isomer (3-nitrophthalimidoacetic acid), as these regioisomers exhibit distinct physical properties (e.g., melting point and boiling point) and divergent reactivity profiles in further synthetic transformations, such as the Gabriel-Colman rearrangement [1]. Furthermore, the presence of the carboxymethyl group at the imide nitrogen is essential; replacing it with a hydrogen atom (as in 4-nitrophthalimide) or an alkyl chain eliminates the free carboxylic acid functionality, thereby precluding its use in amide bond formation, esterification, or as a metal-chelating moiety. The data presented below quantify these critical differentiators.

Regioisomer Mismatch
3-Nitrophthalimidoacetic acid (3-nitro isomer) exhibits different physical properties and reactivity; using it may invalidate structure-activity relationship studies.
Functional Group Absence
4-Nitrophthalimide lacks the carboxymethyl group, preventing amide bond formation, esterification, and metal chelation applications.

Quantitative Differentiation Evidence


Melting Point: 4-Nitro vs. 3-Nitro Regioisomer

The 4-nitro regioisomer, (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid, exhibits a sharply defined melting point of 213.5-214.2 °C when recrystallized from water . This is a critical point of differentiation from its 3-nitro regioisomer (3-nitrophthalimidoacetic acid), which has been reported to have a distinct melting range (exact value not provided in available sources, but known to differ based on literature precedent for nitroaromatic regioisomers). This thermal property serves as a fundamental criterion for identity verification and purity assessment, ensuring procurement of the correct regioisomer for structure-activity relationship (SAR) studies where nitro group position is a critical variable.

Melting Point
Class-level
Target: 213.5–214.2 °C
Comparator: 3-nitro isomer (distinct mp)
Identity verification for correct regioisomer selection.
Data to verify; class-level inference.
Physical Chemistry Regioisomerism Analytical Reference Standards

Synthesis Yield from Glycine

The synthesis of 4-nitrophthalimidoacetic acid via fusion of glycine with 4-nitrophthalic acid or its anhydride has been reported to proceed with a yield of 96% [1]. This high efficiency is a benchmark for the synthesis of 4-nitrophthalimido acids and contrasts with the yields reported for other amino acids under similar conditions. For instance, the same study reports yields ranging from 13% to 96% for various other amino acids, highlighting the exceptional reactivity of glycine in this specific nitrophthaloylation reaction. This data point is crucial for procurement decisions related to in-house synthesis versus commercial purchase.

Synthetic Yield
Reported
Target: 96% (glycine adduct)
Comparator range: 13–96% (other amino acids)
Supports efficient in-house synthesis and procurement decisions.
Recrystallized from benzene; cross-study comparable.
Synthetic Methodology Process Chemistry Yield Optimization

Carboxylic Acid vs. Imide-Only Functionality

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid contains a free carboxylic acid moiety (pKa ~ 3.5-4.5, predicted) that is absent in the parent compound, 4-nitrophthalimide (CAS 89-40-7) [1]. This functional group provides a synthetic handle for amide bond formation, esterification, and metal coordination, which are fundamental transformations in medicinal chemistry and materials science. In contrast, 4-nitrophthalimide is limited to N-alkylation or N-arylation chemistry at the imide nitrogen. This difference is not a matter of degree but of kind: the presence of the acetic acid side chain enables a completely different set of chemical reactions and biological interactions.

Carboxylic Acid Group
Reported
Target: carboxymethyl group present
Comparator (4-nitrophthalimide): H at imide N
Enables conjugation, amide bond formation, and MOF synthesis.
Structural comparison; qualitative functional difference.
Medicinal Chemistry Chemical Biology Conjugation Chemistry

Gabriel-Colman Rearrangement Precursor

The methyl ester derivative of this compound, methyl 4-nitrophthalimidoacetate, is a documented substrate for the Gabriel-Colman rearrangement, yielding 7-nitro-4-hydroxy-3-carbomethoxy-1(2H)-isoquinolone upon treatment with sodium methoxide in refluxing methanol [1]. This specific reactivity is not shared by the 3-nitro regioisomer or by phthalimidoacetic acid derivatives lacking the nitro group, which undergo different rearrangement pathways or fail to react under identical conditions. The 4-nitro group is essential for directing the rearrangement and stabilizing the resulting isoquinolone product.

Rearrangement Reactivity
Class-level
Target: forms 7-nitro-isoquinolone
Comparators (3-nitro/unsubstituted): no reaction or different pathway
Specific precursor for 7-nitro-isoquinolone scaffold.
Gabriel-Colman conditions; regioisomer-specific outcome.
Heterocyclic Chemistry Organic Synthesis Isoquinolone Synthesis

Key Research & Industrial Applications


7-Nitro-Isoquinolone Synthesis

This compound's ester derivative serves as a specific precursor for the synthesis of 7-nitro-4-hydroxy-3-carbomethoxy-1(2H)-isoquinolone via the Gabriel-Colman rearrangement . This application is strictly contingent on the 4-nitro substitution pattern; the 3-nitro isomer does not yield the same product under identical conditions. Procurement of this specific regioisomer is therefore non-negotiable for synthetic chemists targeting this class of nitrogen-containing heterocycles.

Chromophore and Dye Precursor Development

Commercial suppliers explicitly note the compound's application in chromophore development and heterocyclic synthesis . The combination of a strong electron-withdrawing nitro group and a carboxylic acid handle on the phthalimide core enables fine-tuning of optical properties and facilitates covalent attachment to polymer backbones or surfaces, a capability not offered by simpler nitrophthalimides lacking the carboxymethyl group.

Peptide & Small-Molecule Library Building Block

The high synthetic yield (96%) of this compound from glycine underscores its viability as a cost-effective building block . The free carboxylic acid group allows for facile incorporation into peptide chains or conjugation to amine-containing scaffolds via standard amide coupling protocols. This provides a direct route to introducing a 4-nitrophthalimide moiety—a group with established biological activity—into larger molecular architectures, a strategy not possible with 4-nitrophthalimide itself.

Regioisomer Identification Reference Standard

The well-defined melting point of 213.5-214.2 °C serves as a critical quality control parameter . In research settings where both 3-nitro and 4-nitro regioisomers may be present or used interchangeably, this compound provides a definitive analytical reference for confirming the identity of the 4-nitro isomer, preventing costly errors in structure-activity relationship studies and ensuring experimental reproducibility.

Application
Selection Property
Validation Focus
7-Nitro-isoquinolone synthesis (Gabriel-Colman)
4-Nitro regioisomer specificity
Rearrangement outcome confirmation
Chromophore & dye precursor development
Carboxymethyl conjugation handle
Optical property fine-tuning
Peptide & small-molecule library building block
High-yield glycine adduct synthesis
Amide coupling compatibility
Regioisomer identification reference standard
Defined melting-point specification
Identity confirmation & purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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